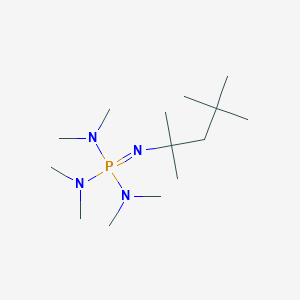![molecular formula C9H9F3N2O3 B067561 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide CAS No. 175204-36-1](/img/structure/B67561.png)
2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide (2-TFPAH) is an important organic compound that has been studied extensively in recent years. It is a derivative of acetohydrazide, a compound with a wide range of applications in organic chemistry and related fields. In particular, 2-TFPAH has been studied for its potential use in medicinal chemistry, biochemistry, and other scientific research applications.
Scientific Research Applications
Nonlinear Optical Properties
Hydrazones, including compounds similar to 2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide, have been studied for their nonlinear optical properties. These properties are crucial in applications like optical limiters and optical switches. For instance, certain hydrazones have shown potential in optical device applications due to their effective third-order susceptibility and other optical parameters (Naseema et al., 2010).
Antitumor Activity
Some derivatives of this compound have demonstrated notable antitumor activities. Compounds with specific hydroxyl substitutions showed significant inhibitory effects on various cancer cell lines (Li et al., 2014).
Antimicrobial and Antitubercular Agents
Derivatives of this compound have been synthesized with significant antimicrobial and antitubercular activities. These compounds have shown efficacy against various bacterial strains and Mycobacterium tuberculosis, indicating their potential as therapeutic agents (Hunashal and Satyanarayana, 2012).
Anti-inflammatory and Analgesic Activities
Certain derivatives of this compound have been evaluated for their anti-inflammatory and analgesic activities. Some specific compounds within this group have shown significant effectiveness in these areas, suggesting their potential in medical applications (Hunashal et al., 2014).
Antioxidant Properties
Research has indicated that certain derivatives of this compound possess antioxidant properties. These properties are crucial for various applications, including in the medical and materials science fields (Farajzadeh et al., 2019).
Corrosion Inhibition
Organic nanoparticles derived from compounds like this compound have shown promising results as inhibitors for mild steel corrosion. This application is particularly relevant in industrial settings, such as in cooling water systems and oil production units (Mandour et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3/c10-9(11,12)17-7-3-1-6(2-4-7)16-5-8(15)14-13/h1-4H,5,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBKIDVFMPXFOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380465 |
Source


|
| Record name | 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-36-1 |
Source


|
| Record name | 2-[4-(Trifluoromethoxy)phenoxy]acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(trifluoromethoxy)phenoxy]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175204-36-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[3-(dimethylamino)propoxy]benzoate](/img/structure/B67486.png)



![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)


![Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B67496.png)




